molecular formula C14H21N3O2 B11184738 5-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1,3-dimethyl-1H-pyrazole

5-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1,3-dimethyl-1H-pyrazole

Cat. No.: B11184738
M. Wt: 263.34 g/mol
InChI Key: OUSJDIIXVRQCHG-UHFFFAOYSA-N
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Description

5-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1,3-dimethyl-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclopropylmethoxy group attached to a pyrrolidine ring, which is further connected to a pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1,3-dimethyl-1H-pyrazole typically involves multiple steps. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . The pyrrolidine ring can be introduced through a subsequent reaction involving cyclopropylmethoxy derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as ruthenium or copper, can enhance the efficiency of the reactions . Additionally, the reactions are often carried out under inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, oxygen, hydrogen gas, and aryl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and high yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while substitution reactions can introduce different functional groups onto the pyrazole ring .

Mechanism of Action

The mechanism of action of 5-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1,3-dimethyl-1H-pyrazole lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone

InChI

InChI=1S/C14H21N3O2/c1-10-7-13(16(2)15-10)14(18)17-6-5-12(8-17)19-9-11-3-4-11/h7,11-12H,3-6,8-9H2,1-2H3

InChI Key

OUSJDIIXVRQCHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCC(C2)OCC3CC3)C

Origin of Product

United States

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